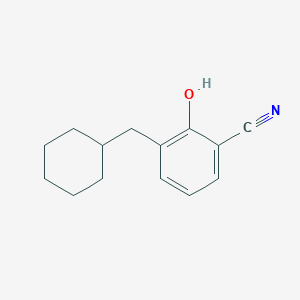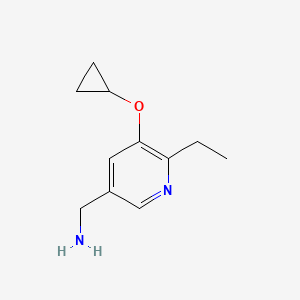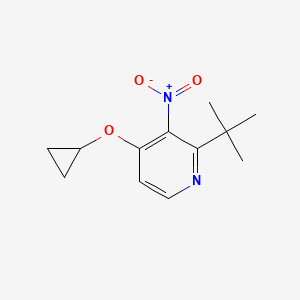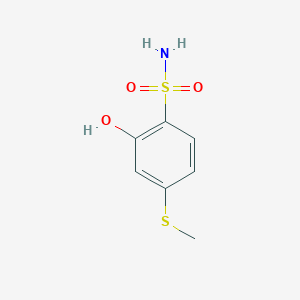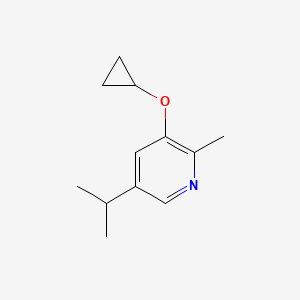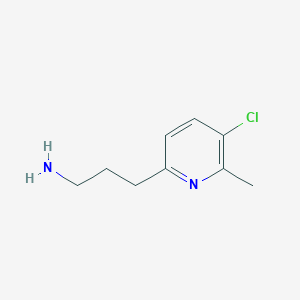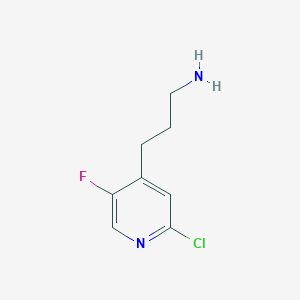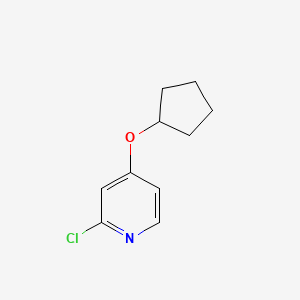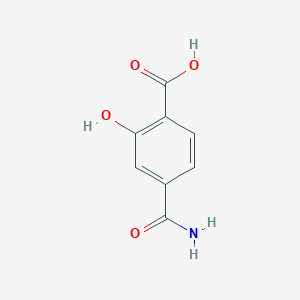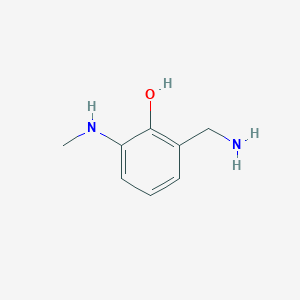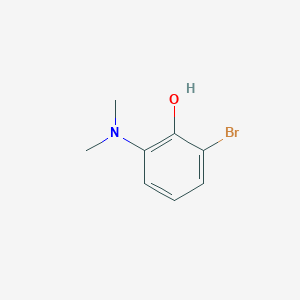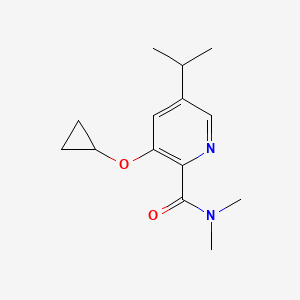
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its specific structural features. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions are often complex and may require detailed studies to fully understand .
Comparison with Similar Compounds
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as picolinamide derivatives with different substituentsSimilar compounds include 3-cyclopropoxy-5-methyl-N,N-dimethylpicolinamide and 3-cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)10-7-12(18-11-5-6-11)13(15-8-10)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
XJUPSEJRRCXQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


